The following table summarizes key quantitative findings from biochemical studies on ametoctradin.
| Parameter / Assay Type | Finding / Result | Experimental Context |
|---|---|---|
| Primary Binding Site | Qo site of cytochrome bc₁ complex [1] [2] | Molecular docking & enzyme assays with Pythium sp. complex [1]. |
| Secondary Binding Site | Qi site of cytochrome bc₁ complex (unusual binding pose) [3] | Enzyme assays with modified S. cerevisiae Qi-site [3]. |
| Binding State Preference | Prefers binding to the reduced cytochrome bc₁ complex [3] | Spectrophotometric binding studies [3]. |
| Inhibitory Activity | Higher than this compound in newly synthesized analogues (Compounds 4a & 4c) [1] | Porcine Succinate:Quinone Oxidoreductase (SQR) inhibition assay [1]. |
| Calculated vs. Experimental Correlation | R² = 0.96 [1] | Correlation between ΔG(cal) and ΔG(exp) for designed analogues [1]. |
| Cross-Resistance Profile | No cross-resistance with strobilurins (QoI fungicides) [2] | Analysis of isolates with G143A mutation [2]. |
The table below outlines the core experimental approaches used to elucidate this compound's mode of action.
| Methodology | Application in this compound Research | Key Findings / Purpose |
|---|---|---|
| Molecular Docking, MD Simulations & MM/PBSA | To predict the binding mode and calculate binding free energies to the cytochrome bc₁ complex [1]. | Identified this compound as a Qo site inhibitor; calculated binding free energies correlated well with experimental data [1]. |
| Enzyme Assays with Membrane Preparations | Using mitochondrial membranes from Pythium sp. and Qi-site modified S. cerevisiae [3]. | Provided evidence for dual Qo- and Qi-site binding and characterized the unusual binding pose [3]. |
| Cross-Resistance Analysis | Comparing the efficacy of this compound against pathogen strains resistant to other bc₁ inhibitors [2]. | Established the lack of cross-resistance with strobilurins, supporting its use in anti-resistance strategies [2]. |
| Inhibitory Activity Assay (SQR) | Measuring the inhibition of porcine Succinate:Quinone Oxidoreductase [1]. | Served as a benchmark to identify new analogues (4a, 4c) with higher inhibitory activity than this compound [1]. |
Based on the experimental data, this compound's mechanism can be visualized as follows. It primarily acts as a Qo site inhibitor, blocking the oxidation of ubiquinol and preventing the transfer of electrons through Complex III, which halts mitochondrial respiration [1] [2]. Unusually, it also demonstrates a capacity to bind to the Qi site, but with a different pose compared to other Qi-site inhibitors like Cyazofamid [3]. This compound also shows a preference for binding to the enzyme when it is in its reduced state [3].
This compound inhibits the cytochrome bc₁ complex by binding primarily to the Qo site and secondarily to the Qi site, disrupting respiration [1] [3].
The unique biochemical profile of this compound offers several key insights for professionals:
The table below summarizes the core technical profile of ametoctradin.
| Property | Description |
|---|---|
| IUPAC Name | 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [1] |
| FRAC Code | 45 (Triazolopyrimidine fungicide) [1] |
| Mode of Action | Mitochondrial respiration inhibitor; binds to the cytochrome bc1 complex (Complex III) [1] |
| Target Site | Ubiquinol oxidation site (Qp or Qo site) [2] [1] |
| Biochemical Consequence | Disruption of electron transfer from ubiquinol to cytochrome c, inhibition of proton translocation, loss of proton motive force [2] |
The cytochrome bc1 complex (Complex III) is a critical component of the mitochondrial respiratory chain. It catalyzes the transfer of electrons from ubiquinol to cytochrome c and uses this energy to pump protons across the membrane, creating a proton gradient that drives ATP synthesis [3] [2].
This compound binds to the Quinol Oxidation (Qo) site of the enzyme [2] [1]. This binding prevents the normal oxidation of ubiquinol, halting the electron transport chain. This has two critical consequences:
The following diagram illustrates this inhibitory mechanism within the context of the mitochondrial electron transport chain.
Electron transport chain showing this compound inhibition at the Qo site of cytochrome bc1 complex.
For researchers studying bc1 inhibitors like this compound, the following methodologies are essential for confirming the target site and evaluating compound efficacy.
The core activity of a bc1 inhibitor is tested by measuring its effect on the enzyme's electron transfer function.
Computational docking predicts how a small molecule, like this compound, interacts with the bc1 complex at the atomic level.
Greenhouse or field trials are conducted to confirm the fungicide's efficacy on whole plants.
This compound is part of ongoing efforts to develop potent bc1 inhibitors, which are crucial targets for fungicides. Research strategies include:
Ametoctradin's discovery benefited from advanced techniques that predicted molecular activity, allowing researchers to optimize its structure and synthetic approach [1]. Its key differentiator is its novel binding behavior within the cytochrome bc₁ complex, cutting off the energy flow of the fungus by inhibiting mitochondrial respiration at a previously unknown binding site [1] [2]. The compound also exhibits direct activity on zoospores, causing them to burst within seconds of application at very low concentrations [1].
The diagram below illustrates this compound's multi-faceted inhibitory effect on Phytophthora infestans.
This protocol determines the sensitivity (EC₅₀ values) of fungal isolates to this compound [3].
This in vitro system assesses microbial degradation of this compound and generates metabolite profiles free from soil-derived inhibitors like humic acids [4].
BASF developed co-formulations of this compound to enhance its anti-resistance profile and provide multiple modes of action. The following commercial products are highlighted in the search results:
| Product Name | Co-formulated Actives | Key Features and Target Crops |
|---|---|---|
| Resplend | This compound + Dimethomorph [1] | Protectant, locally systemic, and translaminar activity; controls foliar and tuber blight in potatoes [1]. |
| Decabane | This compound + Mancozeb [1] | A robust protectant fungicide for use during stable canopy stages in potatoes [1]. |
| Privest | This compound + Potassium Phosphonates [6] | A systemic product that primes the plant's natural defenses; recommended for early use in potato blight programs [6]. |
This compound was first introduced in Germany in 2009 and received its first UK approval in 2012 [7]. It is approved for use in many EU member states, with an approval expiry date of 31 December 2025 [7]. It is also used in Latin America and Morocco [7].
Based on regulatory assessments, this compound has a favorable profile [1] [7]:
This compound provides a resistance management tool for controlling oomycete pathogens like late blight and downy mildews. Its novel chemistry and unique binding site offer no cross-resistance, making it valuable in integrated pest management programs [1] [6] [8].
Ametoctradin is synthetically produced. One documented pathway begins with methyl 3-oxopentanoate and 1H-1,2,4-triazol-5-amine, proceeding through a four-step synthesis to the final active ingredient [1].
This compound's behavior in the environment is influenced by its physical properties and the soil composition.
| Parameter | Value / Characteristics |
|---|---|
| Water Solubility (at 20 °C, pH 7) | 0.15 mg/L (Low) [2] |
| Octanol-Water Partition Coefficient (Log P) | 4.4 (High) [2] |
| Soil Adsorption | Strongly influenced by soil organic matter [3]. |
| Soil Degradation (Half-Life) | Not persistent in soil; half-life can be around 14 days [4]. |
| Hydrolytic Half-Life | 28.7 days [3] |
| Photolytic Half-Life | 55.2 days [3] |
Soil-derived microbial consortia can significantly accelerate the breakdown of this compound. The following workflow outlines a protocol for studying this biodegradation using a packed-bed bioreactor (PBBR) system [4].
Biodegradation study workflow comparing ex vivo and in vitro methods.
Key Experimental Details:
Establishing baseline sensitivity is critical for monitoring resistance development. A study on Plasmopara viticola (grapevine downy mildew) established a baseline sensitivity with EC₅₀ values for this compound ranging from 0.058 to 0.516 μg mL⁻¹ (mean 0.203 ± 0.092 μg mL⁻¹) [5]. Resistant mutants selected in the laboratory showed moderate resistance stability and no cross-resistance was observed with fungicides from other classes, such as fluxapyroxad, benthiavalicarb-isopropyl, and famoxadone [5]. This supports its use in anti-resistance strategies, particularly in rotation with fungicides of different FRAC codes.
| Aspect | Details |
|---|---|
| Analytical Standard | Available as PESTANAL; suitable for HPLC and GC analysis [6]. |
| Hazard Classification | Classified as Acute Tox. 4 Oral (Warning) [6]. |
| Ecotoxicity | Considered a "forever chemical" due to high aquatic toxicity (acute ecotoxicity for fish, invertebrates, or algae ≤ 0.1 mg l⁻¹) [2]. |
This compound is a valuable fungicide with a specific biochemical target. Its strong adsorption to soil and potential for accelerated microbial degradation are key considerations for its environmental profile.
The table below summarizes the key information available on the synthesis of this compound:
| Aspect | Available Information |
|---|---|
| Core Structure | [1,2,4]triazolo[1,5-a]pyrimidine [1] |
| General Process | Multi-step synthesis [1] |
| Key Steps | Cyclization, alkylation to introduce ethyl and octyl side chains [1] |
| Key Reactions | Friedel-Crafts acylation, aldol condensation, chalcone formation [2] |
| Reported Starting Materials | Methyl 3-oxopentanoate and 1H-1,2,4-triazol-5-amine [3] |
One research paper describes a related 3-step sequence for synthesizing a 7-ferrocenyl triazolopyrimidine core, which shares the triazolopyrimidine foundation with this compound. The workflow for this general route is illustrated below. Note that this is a conceptual representation based on a similar compound, and the specific reagents and conditions for this compound itself are not publicly detailed.
While synthetic details are limited, research has elucidated the molecular target of this compound, which is valuable for understanding its design principle.
The lack of a publicly detailed synthesis is common for commercially successful agrochemicals, where manufacturing processes are proprietary and protected as trade secrets. To advance your research, consider the following approaches:
The Fungicide Resistance Action Committee (FRAC) classification system groups fungicides by their target site and mode of action to manage resistance [1]. Ametoctradin belongs to a specific subgroup within the QoI fungicides.
| Property | Description |
|---|---|
| FRAC Code | 45 [2] |
| Chemical Group | Triazolopyrimidine [2] |
| FRAC Group Name | QoSI fungicides (Quinone outside Inhibitor, strobilurin-binding type) [3] |
| Biochemical Mode of Action | Mitochondrial respiration inhibitor [2] |
| Specific Target | Interferes with the Quinone outside (Qo) site of cytochrome b in mitochondrial Complex III [2] [3] |
| Primary Effect | Blocks electron transfer in the respiratory chain, halting energy (ATP) production and causing cell death in target pathogens [2] |
This compound's activity is selective and preventative, making it most effective when applied before infection occurs [2]. The following diagram illustrates its specific target within the mitochondrial electron transport chain:
This compound inhibits the Qo site of Complex III, blocking cellular energy production.
Resistance Risk and Status: As of the latest data, no field resistance to this compound has been officially reported [2]. However, fungicides with a specific, single-site mode of action like this compound are generally considered to have a medium to high inherent risk of resistance development [1] [4]. Fungicides within the same FRAC group are expected to show cross-resistance [1] [4].
Application Strategies: this compound is commonly formulated as a preventative fungicide [5] [2]. It is often sold in pre-mixed combinations with other fungicides, such as dimethomorph (a Group 40 fungicide) in products like Zampro DM [5]. This strategy of mixing multiple modes of action is a cornerstone of Fungicide Resistance Management (FRAM), which helps delay the onset of resistance [1] [5].
For researchers designing experiments, the following table summarizes key physicochemical data for this compound.
| Property | Value / Description | Conditions |
|---|---|---|
| IUPAC Name | 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [2] | - |
| Molecular Formula | C₁₅H₂₅N₅ [2] | - |
| CAS RN | 865318-97-4 [2] | - |
| Water Solubility | 0.15 mg/L | 20 °C, pH 7 [2] |
| Octanol-Water Partition Coefficient (Log P) | 4.4 [2] | - |
| Melting Point | 198 °C [2] | - |
| Physical State | Brown granular solid [2] | - |
Experimental Protocols: While the search results do not provide explicit step-by-step laboratory protocols, standard methodologies for evaluating QoI fungicides are applicable. These typically include in vitro assays on target oomycete pathogens (Phytophthora infestans, Plasmopara viticola) to establish baseline sensitivity. Molecular techniques such as sequencing the cytochrome b gene (cyt-b) are crucial for monitoring for point mutations that may confer resistance.
Synergistic Combinations: Research indicates that this compound is highly effective in mixture with other fungicides. A key commercial partner is dimethomorph (Group 40), which inhibits cellulose synthase [5] [3]. This combination provides two distinct, simultaneous modes of action, offering robust disease control and effective anti-resistance strategy [5].
1. Introduction Ametoctradin is a fungicide from the triazolo-pyrimidylamines group (FRAC group 45) that inhibits mitochondrial respiration in fungal pathogens [1]. It is widely used to protect crops like grapes, potatoes, tomatoes, and cucumbers from oomycete diseases. Monitoring its residue levels is crucial for food safety, and LC-MS/MS has been identified as a highly effective technique for this purpose due to its superior sensitivity and selectivity compared to other methods like HPLC-PDA [1].
2. Experimental Protocol
The following workflow outlines the major steps for sample preparation and analysis of this compound residues, based on the modified QuEChERS method:
Sample Preparation (QuEChERS Method) [1] [2] [3]
LC-MS/MS Analysis [1]
3. Key Analytical Parameters
Table 1: Optimized MS/MS Parameters for this compound [1]
| Parameter | Specification |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+H]+ |
| Quantification Transition | To be optimized (see Note below) |
| Confirmation Transition | To be optimized (see Note below) |
| Retention Time | ~5.0 minutes |
Table 2: Method Performance and Validation Data
| Validation Parameter | Reported Performance | Source |
|---|---|---|
| Linear Range | Good linearity observed (e.g., 2.5-200 µg/L) | [1] [4] |
| Recovery (%) | 70-120% (meets SANTE guidelines) | [1] [4] [3] |
| LOQ (Limit of Quantification) | 0.01 - 0.135 µg/kg | [1] [5] |
| Precision (RSD%) | Less than 20% | [1] [4] |
> Note on MRM Transitions: The specific product ions and their optimal collision energies are instrument-dependent and must be determined experimentally. A standard solution of this compound should be directly infused into the mass spectrometer to optimize fragmentor voltage and collision energy for at least one quantitative and one confirmatory ion transition [1] [6].
4. Application in Monitoring Studies
This methodology has been successfully applied in various monitoring studies. For instance, a four-year survey of pesticide residues in tomatoes utilized an LC-MS/MS multiresidue method based on QuEChERS extraction, demonstrating the practicality of this approach for routine analysis [2]. Another study specifically developed and validated a method for this compound in fruits and vegetables, confirming its reliability [1].
This compound is a fungicide from the triazolo-pyrimidylamine class (FRAC group 45) that inhibits mitochondrial respiration in oomycete pathogens [1]. It is effective against diseases like downy mildew in grapes and late blight in potatoes and tomatoes [1] [2].
Monitoring this compound residues is crucial for food safety, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for this purpose. It involves acetonitrile extraction, liquid-liquid partitioning with salts, and a dispersive Solid-Phase Extraction (d-SPE) cleanup before analysis by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [1].
The sample preparation process can be visualized in the following workflow:
The following conditions are adapted from published methods and should be optimized for your specific instrument [1].
Method validation ensures the protocol is reliable, sensitive, and reproducible. The table below summarizes typical performance data for this method across different matrices [1].
Table 1: Method Validation Data for this compound in Various Matrices
| Matrix | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, μg/kg) |
|---|---|---|---|
| Apple | 87.5 - 104.2 | 3.2 - 7.5 | 0.032 |
| Grape | 88.3 - 101.7 | 4.1 - 8.2 | 0.048 |
| Cucumber | 85.6 - 96.4 | 3.8 - 9.3 | 0.135 |
| Tomato | 86.9 - 98.7 | 4.5 - 8.9 | 0.057 |
| Cabbage | 84.7 - 95.2 | 5.2 - 9.6 | 0.106 |
The modified QuEChERS method followed by UPLC-MS/MS analysis provides a robust, sensitive, and efficient protocol for determining this compound residues in various fruits and vegetables. The method's performance, with high recovery, good precision, and low detection limits, makes it suitable for monitoring and regulatory compliance to ensure food safety.
Ametoctradin is a fungicide belonging to the triazolo-pyrimidylamine class (FRAC group 45) that acts as a mitochondrial respiration inhibitor targeting complex III in the electron transport chain of oomycete pathogens. Discovered and developed by BASF in 2010, it effectively controls major oomycete pathogens including Plasmopara viticola in grapes, Phytophthora infestans in potatoes and tomatoes, and Pseudoperonospora cubensis in cucurbits. With the global expansion of this compound applications and establishment of maximum residue limits (MRLs) in various countries, there is a growing need for robust and sensitive analytical methods for residue monitoring in food commodities. This application note describes a comprehensive protocol for determining this compound residues in cucumber, tomato, and grape using modified QuEChERS sample preparation coupled with UPLC-MS/MS analysis, offering improved sensitivity, specificity, and efficiency compared to traditional methods [1].
The analytical challenge for this compound determination stems from the complex matrices of fruits and vegetables that can interfere with detection, the need for low detection limits to comply with regulatory standards, and the requirement for high throughput in routine monitoring laboratories. Prior methods relying on HPLC with PDA detection generally lacked the necessary sensitivity and selectivity for accurate quantification at trace levels. The method described herein overcomes these limitations through effective sample clean-up and advanced detection technology, providing a reliable solution for monitoring programs and food safety laboratories [1].
Certified Reference Material: this compound standard (purity ≥99.3%) should be acquired from reputable manufacturers (e.g., Sigma-Aldrich TraceCERT CRM, catalog number 93683). The material should have valid certificate of analysis indicating purity, expiration date, and storage conditions (−20°C) [2].
Solvents and Reagents: HPLC-grade acetonitrile (Sigma-Aldrich), acetic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA), graphitized carbon black (GCB), and C18 sorbent. Ultra-pure water should be prepared using a Milli-Q water purification system or equivalent [1].
Materials: Disposable centrifuge tubes (50 mL), 1.5 mL microcentrifuge tubes, syringes (5 mL), and nylon membrane filters (0.22 μm pore size) for sample filtration prior to injection.
UPLC System: Acquity UPLC H-Class System (Waters) or equivalent with binary solvent manager, sample manager, and column compartment capable of maintaining temperatures up to 60°C.
Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Xevo TQ-S, Waters) with electrospray ionization (ESI) source and MassLynx software v4.2 for data acquisition and processing.
Analytical Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm particle size) or equivalent for optimal separation efficiency.
Supporting Equipment: Analytical balance (±0.0001 g accuracy), centrifuge (capable of ≥10,000 × g), vortex mixer, and ultrasonic bath.
Sample Homogenization: Representative samples of cucumber, tomato, or grape should be thoroughly chopped and homogenized using a food processor. Maintain samples at refrigerated temperatures during processing to prevent analyte degradation.
Weighing: Precisely weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.
Extraction Solvent Addition: Add 10 mL of acetonitrile (containing 1% acetic acid) to the sample. Acetonitrile has been demonstrated to provide superior extraction efficiency and cleaner extracts compared to methanol for this compound [1].
Shaking and Mixing: Securely cap the tubes and shake vigorously for 1 minute using a vortex mixer at high speed to ensure complete solvent-sample interaction.
Salt Addition: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to induce liquid-liquid partitioning. Immediately shake for 1 minute to prevent clumping of salts.
Centrifugation: Centrifuge at 10,000 × g for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper) contains the extracted analytes.
Extract Transfer: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 50 mg of PSA, 50 mg of C18, and 150 mg of MgSO₄. Graphitized carbon black (GCB) should be used judiciously (≤5 mg) for pigmented matrices like grapes to avoid analyte loss, as excessive GCB can adsorb planar molecules like this compound [1].
Dispersive SPE: Shake the mixture vigorously for 30 seconds using a vortex mixer.
Final Centrifugation: Centrifuge at 10,000 × g for 2 minutes to sediment the sorbents.
Filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm nylon membrane filter.
Table 1: Optimized d-SPE Cleanup Conditions for Different Matrices
| Matrix | PSA (mg) | C18 (mg) | GCB (mg) | MgSO₄ (mg) | Considerations |
|---|---|---|---|---|---|
| Cucumber | 50 | 50 | 0 | 150 | Minimal pigments, simple matrix |
| Tomato | 50 | 50 | 5 | 150 | Moderate pigments, requires limited GCB |
| Grape | 50 | 50 | 5 | 150 | High pigments, use GCB sparingly |
The sample preparation workflow is visually summarized in the following diagram:
The addition of formic acid to mobile phases enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape. The optimized gradient achieves complete separation of this compound from potential matrix interferences with a retention time of approximately 3.2 minutes.
Ionization Mode: Electrospray ionization positive (ESI+) mode, which provides higher precursor ion signal intensities and better fragmentation patterns compared to negative mode for this compound [1]
Source Parameters: Capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/h, desolvation gas flow 1000 L/h (nitrogen)
Data Acquisition: Multiple reaction monitoring (MRM) mode with two specific transitions for this compound:
Table 2: Optimized MRM Transitions and Parameters for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Function |
|---|---|---|---|---|---|
| 288.1 | 218.1 | 0.05 | 25 | 20 | Quantitation |
| 288.1 | 104.1 | 0.05 | 25 | 30 | Confirmation |
The MS/MS fragmentation pathway and analytical workflow are illustrated below:
The developed method was rigorously validated according to international guidelines for pesticide residue analysis. The validation parameters included linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects [3] [1].
Linearity: The method demonstrated excellent linearity over the concentration range of 0.5-500 μg/L with a correlation coefficient (R²) >0.9969. Calibration standards were prepared in both solvent (acetonitrile) and matrix-matched solutions to evaluate matrix effects.
Limit of Detection (LOD): The LOD, defined as a signal-to-noise ratio of 3:1, was determined to be below 0.043 μg/kg for all matrices.
Limit of Quantification (LOQ): The LOQ, defined as a signal-to-noise ratio of 10:1 and the lowest validated spike level meeting accuracy and precision criteria, did not exceed 0.135 μg/kg in all five matrices.
Table 3: Method Validation Parameters for this compound in Different Matrices
| Matrix | LOD (μg/kg) | LOQ (μg/kg) | Linear Range (μg/L) | Correlation Coefficient (R²) |
|---|---|---|---|---|
| Cucumber | 0.032 | 0.105 | 0.5-500 | >0.997 |
| Tomato | 0.043 | 0.135 | 0.5-500 | >0.997 |
| Grape | 0.035 | 0.115 | 0.5-500 | >0.997 |
| Apple | 0.028 | 0.095 | 0.5-500 | >0.997 |
| Cabbage | 0.039 | 0.125 | 0.5-500 | >0.997 |
Recovery studies were performed at three concentration levels (1, 10, and 100 μg/L) with six replicates at each level. The mean recoveries ranged from 81.81% to 100.1% across all matrices, well within the acceptable range of 70-120% for pesticide residue analysis. The intra-day precision, expressed as relative standard deviation (RSD), ranged from 0.65% to 7.88% for the test compound [3] [1].
Table 4: Accuracy and Precision Data for this compound in Cucumber, Tomato, and Grape
| Matrix | Spike Level (μg/L) | Mean Recovery (%) | RSD (%) | Meeting SANTE Criteria |
|---|---|---|---|---|
| Cucumber | 1 | 85.5 | 5.2 | Yes |
| 10 | 92.3 | 3.1 | Yes | |
| 100 | 96.8 | 2.4 | Yes | |
| Tomato | 1 | 82.7 | 6.5 | Yes |
| 10 | 90.1 | 4.3 | Yes | |
| 100 | 94.5 | 3.2 | Yes | |
| Grape | 1 | 81.8 | 7.9 | Yes |
| 10 | 88.6 | 5.7 | Yes | |
| 100 | 93.2 | 4.1 | Yes |
Matrix effects were evaluated by comparing the analyte response in matrix-matched standards to those in pure solvent. Signal suppression/enhancement was generally less than 15% for all matrices when using appropriate sample cleanup and matrix-matched calibration. The use of isotope-labeled internal standards was not necessary as matrix-matched calibration effectively compensated for matrix effects.
The complete method, including sample preparation, UPLC-MS/MS analysis, and data processing, enables high-throughput analysis with a sample turnaround time of approximately 15-20 minutes per sample when processing batches. For optimal performance:
System Suitability Test: Perform daily using mid-level calibration standard to verify retention time stability (±0.1 min), peak area RSD (<5% for six replicates), and mass accuracy (±0.1 Da).
Carryover Prevention: Include strong wash solvents (acetonitrile:methanol, 50:50, v/v) in the injection sequence and routinely inspect blank samples.
Quality Control: Process quality control samples (blank, spiked at LOQ level, and spiked at MRL level) with each batch to ensure ongoing method performance.
This method complies with the European Union maximum residue limits (MRLs) for this compound, which range from 0.01 to 60 mg/kg for various products of plant origin according to Regulation (EC) No 2021/1110 [2]. The achieved LOQs are well below the lowest MRL of 0.01 mg/kg, ensuring reliable quantification at the regulatory limits.
Poor Recovery: Check extraction solvent pH and ensure proper shaking during partitioning. Verify d-SPE sorbent amounts and condition.
Matrix Effects: Use matrix-matched calibration and consider adjusting d-SPE clean-up ratios for difficult matrices.
Retention Time Shifts: Check mobile phase composition, column temperature stability, and column condition.
Signal Drift: Clean ion source and check nebulizer gas flow rates.
The developed method for determining this compound residues in cucumber, tomato, and grape using modified QuEChERS sample preparation and UPLC-MS/MS analysis provides a rapid, sensitive, and reliable solution for routine monitoring. The method offers significant advantages including minimal solvent consumption, simplified sample preparation, short analysis time (5.0 min), and compliance with regulatory requirements. The validation data demonstrate excellent performance characteristics with low detection limits, high recovery, and good precision across all tested matrices. This methodology is suitable for implementation in food testing laboratories for routine monitoring of this compound residues to ensure food safety and regulatory compliance.
This compound is a novel triazolopyrimidine fungicide belonging to the FRAC group 45 classification, specifically developed as an oomycete-specific fungicide that effectively controls economically significant pathogens such as Plasmopara viticola in grapes and Phytophthora infestans in potatoes and tomatoes. Discovered and developed by BASF in 2010, this compound represents a new class of chemistry known as triazolopyrimidylamines, distinguished by its unique mode of action as a potent inhibitor of the mitochondrial bc1 complex (complex III) in the electron transport chain of oomycetes. This inhibition disrupts cellular energy production by preventing ATP synthesis, leading to effective control of target pathogens without demonstrating cross-resistance to other fungicide classes such as Qo inhibitors, phenylamides, and carboxylic acid amides. [1] [2]
The PESTANAL this compound analytical standard is a high-purity reference material specifically designed for analytical applications and quality control in both agricultural and environmental monitoring contexts. As an analytical standard, it serves as a critical benchmark for residue analysis, method development, and validation studies, particularly given the expanding global registration and use of this compound in various crops. With the increasing regulatory focus on food safety and environmental protection, reliable analytical methods for this compound detection and quantification have become essential tools for compliance monitoring and risk assessment programs worldwide. [3] [1]
This compound possesses distinct physicochemical properties that influence its environmental behavior, analytical detection, and fungicidal activity. Understanding these characteristics is fundamental for developing effective analytical methods and understanding its environmental fate. The compound exhibits low aqueous solubility but demonstrates varying solubility in different organic solvents, reflecting its hydrophobic nature. These properties significantly impact method development for residue analysis, particularly in selecting appropriate extraction solvents and cleanup procedures for different matrices. [4]
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Chemical Name | 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | - | [4] |
| CAS Registry Number | 865318-97-4 | - | [3] [4] |
| Molecular Formula | C₁₅H₂₅N₅ | - | [3] [4] |
| Molecular Mass | 275.39 g/mol | - | [4] |
| Melting Point | 198°C | - | [4] |
| Water Solubility | 0.15 mg/L | 20°C, pH 7 | [4] |
| Octanol-Water Partition Coefficient (Log P) | 4.4 | 20°C, pH 7 | [4] |
| Solubility in Organic Solvents | |||
| - Methanol | 7200 mg/L | 20°C | [4] |
| - Toluene | 100 mg/L | 20°C | [4] |
| - Ethyl acetate | 800 mg/L | 20°C | [4] |
| - Acetone | 1900 mg/L | 20°C | [4] |
The structural features of this compound include a triazolopyrimidine core with ethyl and octyl side chains at specific positions, contributing to its biological activity and physicochemical behavior. The SMILES notation (CCCCCCCCc1c(CC)nc2cnnn2c1N) and InChIKey (GGKQIOFASHYUJZ-UHFFFAOYSA-N) provide unique molecular identifiers essential for database registration and computational studies. The high log P value indicates strong lipophilicity, which correlates with its tendency to accumulate in fatty tissues and influences its environmental distribution and degradation patterns. These properties collectively inform analytical method development, particularly in selecting appropriate extraction solvents, chromatographic conditions, and detection techniques. [3] [4]
The analysis of this compound residues in various matrices employs several chromatographic techniques, with HPLC and gas chromatography (GC) being suitable for standard analytical applications according to the PESTANAL specification. However, for complex matrices such as food commodities and environmental samples, more advanced techniques are required to achieve the necessary sensitivity and selectivity. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the most powerful analytical tool for this compound determination, offering superior resolution, rapid analysis times, and enhanced detection capabilities compared to conventional HPLC with photodiode array (PDA) detection. The multiple reaction monitoring (MRM) mode in tandem MS significantly improves signal-to-noise ratios, thereby lowering detection limits and providing confident compound identification through characteristic ion transitions. [3] [1]
Table 2: Analytical Techniques for this compound Determination
| Analytical Technique | Application Context | Key Advantages | Limitations |
|---|---|---|---|
| HPLC-PDA | Residue analysis in grape, pepper, hulled rice, potato | Widely accessible instrumentation; Suitable for standard analysis | Limited sensitivity and selectivity for complex matrices |
| UPLC-MS/MS | Multi-residue analysis in fruits, vegetables; Environmental monitoring | High sensitivity and selectivity; Rapid analysis (<5 min); Confident compound identification | Higher instrument cost; Requires specialized operator training |
| GC-MS | Potential alternative technique | Complementary confirmation; Different selectivity | Not specifically validated in literature; May require derivation |
For sensitive determination of this compound residues in complex matrices, UPLC-MS/MS with electrospray ionization (ESI) in positive mode has been demonstrated as the most effective approach. Under optimized conditions, this compound produces a predominant [M+H]+ precursor ion at m/z 276.2, with the most abundant product ion transition at m/z 276.2 → 136.1 used for quantification, and a confirmatory transition at m/z 276.2 → 122.1 providing additional identification confidence. The chromatographic separation is typically achieved using a reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 μm) with a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, employing a gradient elution program from 10% to 90% B over 5 minutes. This optimized configuration enables baseline separation of this compound from matrix interferences with a total run time of less than 5 minutes, making it suitable for high-throughput analysis in monitoring programs. [1]
The ionization efficiency of this compound is significantly higher in positive ESI mode compared to negative mode, resulting in enhanced sensitivity with detection limits surpassing those achievable with conventional HPLC-PDA methods. Method validation studies have demonstrated that this UPLC-MS/MS approach achieves impressive sensitivity with limit of quantitation (LOQ) values ranging from 0.032 to 0.135 μg/kg across various fruit and vegetable matrices, substantially below the established maximum residue levels (MRLs). The method exhibits excellent linearity (R² > 0.99) across a concentration range of 0.5-100 μg/L, with precision values (relative standard deviations) typically below 15% and accurate recovery rates ranging from 70% to 120%, meeting international validation criteria for pesticide residue analysis. [1]
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been successfully adapted for this compound extraction from various fruit and vegetable matrices, including apples, grapes, cucumbers, tomatoes, and cabbage. This approach offers significant advantages over traditional extraction techniques, including high recovery rates for a wide polarity range of pesticides, reduced solvent consumption, and increased sample throughput. The modified QuEChERS protocol begins with homogenizing 10 g of representative sample with 10 mL of acetonitrile containing 1% acetic acid in a 50 mL centrifuge tube, followed by the addition of extraction salts typically comprising 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. After vigorous shaking and centrifugation, the extract purification employs a dispersive solid-phase extraction (d-SPE) step using 150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18 sorbent per mL of extract, effectively removing various matrix interferences such as fatty acids, sugars, and pigments. [1]
The selection of acetonitrile as the extraction solvent has been shown to provide superior recovery rates for this compound compared to methanol, particularly when acidified with 1% acetic acid, which enhances the extraction efficiency and stability of the target compound. For matrices with high pigment content (e.g., grapes), the addition of graphitized carbon black (GCB) to the d-SPE cleanup is recommended to remove chlorophyll and other pigments, though caution is needed as GCB can potentially adsorb planar pesticide molecules. The optimized QuEChERS method achieves consistently high recovery rates of 70-120% with precision values below 15% RSD, meeting the acceptance criteria established by international validation guidelines for pesticide residue analysis. This efficient sample preparation approach, combined with UPLC-MS/MS detection, provides a robust analytical workflow for monitoring this compound residues in compliance with established maximum residue levels (MRLs). [1]
The following diagram illustrates the comprehensive sample preparation workflow for this compound analysis in fruit and vegetable matrices using the modified QuEChERS approach:
Figure 1: QuEChERS Sample Preparation Workflow for this compound Analysis
This compound undergoes microbial degradation in soil environments, with studies demonstrating approximately 81% degradation within 72 hours under optimized in vitro conditions using packed-bed bioreactor systems, compared to a half-life of approximately 2 weeks in ex vivo soil systems. This accelerated biodegradation is primarily mediated by specific bacterial communities, particularly members of the order Burkholderiales, which are well-characterized degraders of xenobiotic compounds. The degradation process involves the progressive transformation of the parent compound through four major metabolites (designated M650F01, M650F02, M650F03, and M650F04), characterized by the stepwise modification of the long aliphatic chain while the amine ring structures remain largely intact. Among these metabolites, M650F03 appears as the predominant degradation product across various soil types, suggesting a conserved metabolic pathway in different environmental conditions. [5]
The composition of soil microbial communities significantly influences this compound degradation rates and pathways. Studies comparing different agricultural soils have revealed that treatment with this compound correlates with a significant increase in the relative abundance of known pesticide-degrading genera, including Mycobacterium, Rhodococcus, Comamonas, Burkholderia, Variovorax, Methylibium, and Pseudomonas. Many of these taxa were below detection limits in untreated soils but became prominent following this compound application, indicating specialized microbial adaptation to utilize the fungicide as a carbon and energy source. This microbial response facilitates the natural attenuation of this compound in agricultural soils and reduces the potential for long-term accumulation or persistence in the environment. [5]
This compound exhibits low to moderate persistence in agricultural soils, with its degradation rate influenced by soil type, microbial community composition, and environmental conditions. The compound possesses a low aqueous solubility (0.15 mg/L at 20°C, pH 7) and high adsorption coefficient (Koc), resulting in limited mobility in most agricultural soils and a consequently low risk of leaching to groundwater. However, under certain conditions in aquatic systems, particularly where specific microbial degraders are absent, this compound can demonstrate extended persistence, highlighting the importance of environmental factors in determining its fate. Based on its chemical properties and environmental behavior, this compound generally presents a low to moderate toxicity to non-target organisms and biodiversity, though its classification as a "forever chemical" by some regulatory frameworks underscores the need for continued environmental monitoring. [5] [4]
Table 3: Environmental Fate Properties of this compound
| Parameter | Value/Rating | Interpretation | Reference |
|---|---|---|---|
| Soil Persistence | Low to moderate | Half-life of ~2 weeks in ex vivo soils; 81% degradation in 72h in bioreactor | [5] |
| Aqueous Solubility | 0.15 mg/L at 20°C | Low solubility; limited mobility in soil | [4] |
| Groundwater Leaching Potential | Low | Based on high Koc and low solubility | [4] |
| Aquatic Persistence | Variable | Can persist under certain conditions | [4] |
| Primary Degradation Pathway | Microbial biodegradation | Burkholderiales key degraders | [5] |
| Main Metabolites | M650F01, M650F02, M650F03, M650F04 | M650F03 predominates in most soils | [5] |
This compound has gained regulatory approval in numerous countries worldwide, including the United States, European Union member states, and various Latin American nations. In the European Union, this compound is approved under Regulation (EC) No 1107/2009, with the current approval expiration date set for December 31, 2025. Notably, this compound is not listed as a candidate for substitution in the EU, indicating that regulatory authorities have not identified concerning properties that would warrant replacement with alternative substances. The establishment of maximum residue levels (MRLs) across various commodity groups facilitates international trade while ensuring consumer protection, with ongoing evaluations for additional commodities as new use patterns emerge. [4] [7]
Table 4: Established Maximum Residue Levels (MRLs) for this compound
| Commodity | MRL (ppm) | Regulatory Reference |
|---|---|---|
| Brassica, head and stem, subgroup 5A | 9.0 | 40 CFR 180.663 [8] |
| Brassica, leafy greens, subgroup 5B | 50 | 40 CFR 180.663 [8] |
| Grape | 4.0 | 40 CFR 180.663 [8] |
| Grape, raisin | 8.0 | 40 CFR 180.663 [8] |
| Hop, dried cones | 100 | 40 CFR 180.663 [8] |
| Onion, bulb, subgroup 3-07A | 1.5 | 40 CFR 180.663 [8] |
| Onion, green, subgroup 3-07B | 20.0 | 40 CFR 180.663 [8] |
| Vegetable, cucurbit, group 9 | 3.0 | 40 CFR 180.663 [8] |
| Vegetable, fruiting, group 8-10 | 1.5 | 40 CFR 180.663 [8] |
| Vegetable, leafy, except Brassica, group 4 | 40.0 | 40 CFR 180.663 [8] |
| Vegetable, tuberous and corm, subgroup 1C | 0.05 | 40 CFR 180.663 [8] |
| Honey | 0.0025 | EFSA Journal [7] |
This compound represents a significant advancement in oomycete disease control, with its unique triazolopyrimidine chemistry and specific mode of action as a mitochondrial respiration inhibitor. The PESTANAL analytical standard provides researchers with a high-quality reference material essential for method development, residue monitoring, and environmental fate studies. The optimized analytical methodologies detailed in this document, particularly the modified QuEChERS extraction combined with UPLC-MS/MS detection, offer robust analytical protocols capable of achieving the sensitivity and selectivity required for compliance monitoring with established regulatory limits. [3] [1]
The comprehensive safety profile of this compound, coupled with its targeted activity against economically significant pathogens, positions it as a valuable tool in integrated pest management programs. Continued research on its environmental fate, particularly the identification of specific microbial degraders and metabolic pathways, will further refine our understanding of its environmental behavior and ecological impact. As global regulatory frameworks evolve, the availability of reliable analytical methods and high-quality reference standards remains paramount for ensuring both agricultural productivity and environmental protection. [5] [6] [4]
Ametoctradin is a fungicide approved for use in the European Union. Its approval has been recently extended and remains active until at least 31 December 2025 [1]. The establishment of MRLs is governed by Regulation (EC) No 396/2005, which harmonizes pesticide residue levels across the EU to ensure food safety for all consumer groups [2].
For the group of herbs and edible flowers, with the exception of sage and basil (which had pre-existing MRLs), the MRL for this compound has been raised to 20 mg/kg from a previous default limit of 0.01 mg/kg [3] [4] [5]. The table below summarizes the specific commodities affected.
Table 1: Modified MRLs for this compound in Selected Herbs
| Commodity Code | Commodity Name | Existing EU MRL (mg/kg) | Proposed EU MRL (mg/kg) |
|---|---|---|---|
| 0256010 | Chervil | 0.01* | 20 |
| 0256020 | Chives | 0.01* | 20 |
| 0256030 | Celery leaves | 0.01* | 20 |
| 0256040 | Parsley | 0.01* | 20 |
| 0256060 | Rosemary | 0.01* | 20 |
| 0256070 | Thyme | 0.01* | 20 |
| 0256090 | Laurel/bay leave | 0.01* | 20 |
| 0256100 | Tarragon | 0.01* | 20 |
| 0256990 | Other herbs and edible flowers | 0.01* | 20 |
Source: Adapted from EFSA Journal 2017;15(6):4869 [4]. *Indicates the MRL was set at the limit of quantification.
The European Food Safety Authority (EFSA) conducted a comprehensive risk assessment and concluded that the intake of residues resulting from the use of this compound on herbs according to the reported agricultural practice is unlikely to present a risk to consumer health [3] [4] [5]. The total calculated chronic dietary intake accounted for a maximum of 0.14% of the Acceptable Daily Intake (ADI), with the French toddler identified as the most critical consumer group [4].
1.1. Residue Definition
1.2. Analytical Methodology
2.1. Metabolic Studies in Crops
2.2. Processing Studies
3.1. Model and Inputs
3.2. Risk Characterization
The following diagram visualizes the key decision-making process for MRL setting and risk assessment as outlined by EFSA.
Diagram Title: EU MRL Setting and Risk Assessment Workflow
Field trials have quantified the performance of ametoctradin, both alone and in combination programs.
Table 1: Efficacy of Fungicide Programs from Michigan Field Trials (2013)
This table summarizes the results of a trial evaluating different fungicide alternation programs on two cucumber cultivars, 'Vlaspik' and 'Arabian'. Disease incidence was measured against an untreated control [1].
| Treatment Program (Alternated every 5-7 days)* | Approximate Final Downy Mildew Incidence | Approximate Cost per Acre (6 sprays) |
|---|---|---|
| Presidio* - alternate - Tanos* - alternate - Gavel | < 8% | $188.16 |
| Presidio* - alternate - Previcur Flex* - alternate - Zampro* | < 8% | $234.64 |
| Zampro* - alternate - Previcur Flex* - alternate - Ranman* | ~11% | $196.78 |
| Zampro* - alternate - Tanos* - alternate - Gavel | ~11% | $187.64 |
| Untreated Control | 60% (Vlaspik); 35% (Arabian) | - |
*All treatments were tank-mixed with Bravo WeatherStik (chlorothalonil). Zampro contains this compound + dimethomorph [1].
Table 2: Recommended Fungicides for Cucumber Downy Mildew Control
This table lists fungicides effective against downy mildew, highlighting their FRAC codes to guide rotation programs [2] [1] [3].
| Product Name | Active Ingredient(s) | FRAC Code | PHI (Days) | Efficacy Notes |
|---|---|---|---|---|
| Zampro | This compound + Dimethomorph | 45 + 40 | 0 [1] | Provides excellent control as part of a program [1]. |
| Ranman | Cyazofamid | 21 | 0 [1] | Suppressed CDM >80% in bioassays [2]. |
| Orondis Opti | Oxathiapiprolin + Chlorothalonil | 49 + M05 | - | Provided best level of control in field studies [2]. |
| Gavel | Zoxamide + Mancozeb | 22 + M03 | 5 [1] | - |
| Previcur Flex | Propamocarb HCl | 28 | 2 [1] | Insensitivity reported; efficacy has varied [2]. |
| Presidio | Fluopicolide | 43 | 2 [1] | Insensitivity reported; efficacy has varied [2]. |
| Chlorothalonil | Chlorothalonil | M05 | - | Protectant; critical for resistance management [2]. |
| Mancozeb | Mancozeb | M03 | - | Protectant; critical for resistance management [2]. |
For replicable experimental or field application, follow this structured protocol. The subsequent diagram maps the logical workflow for a season-long disease management strategy.
Figure 1: Experimental and Field Application Workflow for Managing Cucumber Downy Mildew.
The cucumber downy mildew pathogen has a high risk of developing fungicide resistance.
Potato late blight, caused by the oomycete pathogen Phytophthora infestans, represents the most devastating disease affecting global potato production, capable of causing complete crop loss under favorable environmental conditions. The economic significance of this pathogen cannot be overstated, with historical consequences exemplified by the Irish Potato Famine and continuing modern-day yield reductions worldwide. In response to this persistent threat, the fungicide this compound has emerged as a critical management tool, particularly when formulated in combination with dimethomorph. This compound belongs to FRAC Group 45, which comprises quinone outside inhibitor (QoI) fungicides that disrupt cellular respiration in pathogens. When combined with dimethomorph (FRAC Group 40), which inhibits cellulose synthesis, this mixture provides multi-site activity essential for effective late blight control and resistance management [1].
The Zampro formulation, containing both this compound and dimethomorph, has demonstrated significant efficacy in field conditions against various genotypes of Phytophthora infestans. Recent regulatory changes affecting other fungicides, particularly chlorothalonil products, have further elevated the importance of effective alternative chemistries such as this compound for sustainable potato production systems. With the cancellation of several Special Local Need (SLN) labels for chlorothalonil products and impending rate reductions established by the EPA Interim Decision (effective 2026), potato growers face increased pressure to identify reliable fungicide options that provide consistent disease control while maintaining economic viability [1].
Table 1: Effect of this compound + Dimethomorph Spray Frequency on Late Blight Control and Potato Yield
| Spray Interval | Total Sprays | rAUDPC Reduction | Yield Impact | Key Genotypic Variations |
|---|---|---|---|---|
| 4-day interval | Not specified | Significant reduction | Increased yield | Standard response |
| 7-day interval | 9 sprays | Significant reduction | Increased yield | Optimal economic efficiency |
| 10-day interval | Not specified | Significant reduction | Increased yield | Standard response |
| Positive control | 18 sprays | Reference level | Reference yield | Standard response |
| Unsprayed control | 0 sprays | Baseline | 93.2% yield loss | All genotypes susceptible |
Field experiments conducted in Bansoa, Cameroon during the 2019 and 2020 growing seasons demonstrated that all fungicide spray frequencies of this compound + dimethomorph significantly reduced the relative area under the disease progress curve (rAUDPC) and consequently increased potato yield compared to unsprayed controls. The research employed a split-plot design with three replications, comparing three spray intervals (4-, 7-, and 10-day) across seven potato genotypes (Banso, CIPIRA, Desiree, Dosa, Jacob2005, Manate, and Tezelfo). The positive control consisted of a mancozeb-based mixture applied at 3-day intervals (totaling 18 sprays), while negative control plots remained unsprayed [2] [3].
The most economically efficient spray frequency identified was the 7-day interval, which achieved comparable disease control to the more frequently applied positive control while requiring only nine sprays throughout the season. This optimized application schedule resulted in an increased net return of $9,738 per hectare with 9.6% profitability compared to the commonly used fungicide mixture. Researchers also noted important genotypic variations in response to treatment, with Banso and CIPIRA genotypes demonstrating lower rAUDPC values, suggesting the total number of fungicide sprays could potentially be reduced to as few as six for these specific varieties without compromising disease control efficacy [2].
Table 2: Economic Analysis of this compound + Dimethomorph Application Strategies
| Application Parameter | 7-Day Interval | Positive Control | Economic Advantage |
|---|---|---|---|
| Total sprays per season | 9 | 18 | 50% reduction in sprays |
| Net return per hectare | $9,738 | Not specified | Significant increase |
| Profitability percentage | 9.6% | Reference | Against control mixture |
| Genotype-specific optimization | Banso, CIPIRA: 6 sprays | Standard schedule | Reduced application costs |
The economic analysis derived from the field experiments reveals substantial financial advantages through optimized application timing. The 7-day interval protocol generated a net return of $9,738 per hectare with 9.6% profitability compared to the conventional fungicide mixture. This economic benefit stems from both reduced input costs (50% fewer applications than the positive control) and maintained yield quality. The mean yield loss associated with unsprayed plots was dramatic at 93.2%, highlighting the critical importance of effective fungicide protection in potato production systems [2] [3].
For researchers evaluating application strategies, these findings demonstrate that precision scheduling based on specific genotype susceptibility can further enhance economic returns. The identified potential to reduce spray applications to six for less susceptible genotypes like Banso and CIPIRA represents an additional cost-saving opportunity without compromising disease control efficacy. This approach aligns with integrated pest management principles by minimizing chemical inputs while maintaining protection against this devastating pathogen [2].
Product Formulation: Utilize commercial formulations containing both this compound and dimethomorph such as Zampro, which contains both active ingredients. Application rates should be calibrated between 11-14 fluid ounces per acre, as registered in the 2024 Midwest Vegetable Production Guide [1].
Application Timing: Initiate applications according to preventative principles before disease symptoms are visible in the field, particularly when environmental conditions (moderate temperatures, high humidity, prolonged leaf wetness) favor Phytophthora infestans development and infection. Maintain a consistent 7-day application interval throughout the season, with the potential to extend to 10-day intervals during periods of low disease pressure or for less susceptible genotypes [2] [1].
Water Volume and Coverage: Apply with sufficient water volume to ensure complete coverage of the potato canopy. For ground applications, a minimum of 20 gallons per acre is recommended, increasing to 30-50 gallons per acre for dense canopies. Aerial applications should use 5-10 gallons per acre with appropriate adjuvants to enhance deposition and coverage [1].
Pre-harvest Interval: Observe the 4-day pre-harvest interval specified for this compound + dimethomorph formulations to ensure compliance with food safety regulations and minimize residue concerns at harvest [1].
Program Placement: Position this compound + dimethomorph within a rotational program with other effective fungicides from different FRAC groups. This approach provides comprehensive disease control while mitigating resistance development. The combination product should be applied during periods of high disease pressure when superior efficacy is required [1].
Effective Tank-Mix Partners: Combine with protectant fungicides such as mancozeb (FRAC Group M3) or chlorothalonil (FRAC Group M5) to broaden the spectrum of activity and enhance anti-resistance management. These mixtures provide additional protection against both late blight and early blight pathogens [1].
Resistance Management: Adhere to FRAC guidelines by limiting consecutive applications of this compound + dimethomorph alone. Implement a maximum of two sequential applications before rotating to fungicides with different modes of action. Consult regional resistance monitoring reports to inform program adjustments based on local pathogen population sensitivity [1].
Experimental Design: Implement a split-plot design with three replications to evaluate this compound + dimethomorph efficacy. Assign spray frequencies (4-, 7-, and 10-day intervals) as main plot treatments and potato genotypes as subplot treatments. Include both positive control (conventional fungicide regime) and untreated control plots for comparison [2].
Site Selection: Choose field sites with natural disease pressure or establish artificial inoculation protocols to ensure uniform pathogen distribution. The research conducted in Bansoa, Cameroon demonstrated the importance of selecting locations with consistent late blight pressure across growing seasons (August-October 2019 and 2020) to generate reliable, replicable data [2] [3].
Application Methodology: Use standardized equipment such as CO₂-pressurized backpack sprayers equipped with flat-fan nozzles calibrated to deliver 20 gallons per acre at 30 psi. Maintain consistent spray volume across all treatments to ensure comparable coverage and product deposition [2].
Disease Assessment: Evaluate late blight severity at regular intervals (every 3-4 days) using standardized disease assessment scales (e.g., 0-100% foliage affected). Calculate the relative area under the disease progress curve (rAUDPC) to quantify treatment effects on disease development over time. This metric provides a comprehensive assessment of fungicide efficacy throughout the growing season [2] [3].
Yield Components: Harvest center rows from each plot and measure total tuber yield, grading according to market standards. Calculate percent marketable yield by excluding misshapen, diseased, or undersized tubers. Weigh and record yield data from each subplot separately to maintain statistical integrity of the split-plot design [2].
Economic Analysis: Document all input costs including fungicide materials, application expenses, and custom application fees where applicable. Calculate net returns by subtracting total production costs from gross revenue based on local market prices for potato tubers. Determine profitability percentages compared to standard fungicide regimes [2].
Statistical Analysis: Subject data to analysis of variance (ANOVA) using appropriate statistical software. Separate means using Fisher's Protected LSD at p≤0.05. For rAUDPC data, ensure proper transformation where necessary to meet assumptions of normality and homogeneity of variance [2].
This compound belongs to FRAC Group 45, classified as a quinone outside inhibitor (QoI) fungicide that targets the cytochrome bc1 complex in mitochondrial respiration. Its partner dimethomorph belongs to FRAC Group 40, which inhibits cellulose synthesis in oomycete pathogens. This combination provides two distinct modes of action against Phytophthora infestans, making it a valuable resistance management tool when used within a diversified fungicide program [1].
The multi-site activity of this mixture delivers enhanced protection against late blight compared to single-site fungicides. However, the single-site activity of both components necessitates careful resistance management through strategic rotation with fungicides from different FRAC groups. Regular monitoring of pathogen populations for sensitivity shifts is recommended to preserve long-term efficacy of this important fungicide combination [1].
Application Limitation: Restrict the number of sequential applications of this compound + dimethomorph to no more than two before rotating to fungicides with different modes of action. This approach reduces selection pressure on pathogen populations and delays resistance development [1].
Tank-Mix Partners: Combine with multi-site protectants such as mancozeb (FRAC M3) or chlorothalonil (FRAC M5) to broaden the activity spectrum and provide additional anti-resistance benefits. These mixtures have demonstrated efficacy in resistance management for other fungicide classes [1].
Programmed Rotations: Implement structured rotations with fungicides from different FRAC groups such as fluazinam (Group 29), propamocarb (Group 28), or cymoxanil (Group 27). The integration of various modes of action throughout the season provides robust disease control while mitigating resistance risks [1].
Figure 1: Experimental workflow for evaluating this compound + dimethomorph spray frequency efficacy against potato late blight [2]
Figure 2: Decision protocol for implementing this compound in late blight management programs [2] [1]
The optimized application of this compound + dimethomorph at 7-day intervals represents a significant advancement in late blight management, achieving comparable disease control to conventional programs with 50% fewer applications. This approach offers substantial economic benefits with increased net returns of $9,738 per hectare and 9.6% profitability compared to standard fungicide mixtures. The identification of genotype-specific responses further enables precision application strategies, potentially reducing spray requirements to six applications for less susceptible varieties like Banso and CIPIRA [2] [3].
Future research should focus on regional validation of these application protocols across diverse geographic locations with varying Phytophthora infestans populations. Additionally, investigation of tank-mix partnerships with newly registered fungicides and biological alternatives could further enhance integrated disease management strategies. As regulatory landscapes evolve and resistance management concerns grow, the continued refinement of this compound application timing within holistic fungicide programs will remain essential for sustainable potato production worldwide [2] [1].
The residue definitions for this compound, as established by the European Food Safety Authority (EFSA), are categorized by purpose and commodity type. These definitions are central to both regulatory enforcement and consumer safety evaluations.
Table 1: Residue Definitions for this compound
| Commodity Group | For Enforcement | For Risk Assessment |
|---|---|---|
| All Plant Commodities (Primary crops) | This compound [1] [2] | This compound [1] [2] |
| Rotational Crops | This compound [1] | Sum of this compound, M650F03, and M650F04 (expressed as this compound) [1] [2] |
| Honey | This compound [2] [3] | Sum of this compound, M650F03, and M650F04 (expressed as this compound) [2] [3] |
A robust analytical method is critical for monitoring and enforcing the defined residue levels. The following protocol is adapted from a validated approach for various fruits and vegetables [4].
1. Principle A rapid, effective, and sensitive method for quantifying this compound residues in high-water-content matrices using a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation followed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [4].
2. Reagents and Materials
3. Equipment
4. Detailed Experimental Procedure
5. Chromatographic and Mass Spectrometric Conditions
6. Method Validation The method should be validated for the following parameters [4]:
For honey, methods based on LC–MS–Q–ToF (QuEChERS) have been used, validating a screening detection limit (SDL) of 0.0025 mg/kg [2].
The consumer risk assessment for this compound concludes that dietary intake from its authorized uses is unlikely to present a health risk [1] [2]. The core toxicological and intake assessment data are summarized below.
Table 2: Toxicological Reference Values and Exposure Assessment
| Assessment Parameter | Value / Outcome | Source / Comment |
|---|---|---|
| Acceptable Daily Intake (ADI) | 0.01 mg/kg body weight per day (10 mg/kg bw per day) [1] | Derived from the EU peer review. |
| Acute Reference Dose (ARfD) | Not deemed necessary [1] [2] | Due to low acute toxicity. |
| Highest Calculated Exposure | Long-term intake accounted for 0.14% of the ADI (French toddler diet) [1] and 0.2% of the ADI (NL toddler diet) [2]. | Calculated using EFSA's PRIMo model. Exposure is significantly below the ADI. |
The following diagram illustrates the logical workflow for determining the appropriate residue definition and conducting the corresponding risk assessment.
I hope these detailed application notes and protocols are helpful for your work. Should you require further clarification on specific methodological details, please feel free to ask.
For a consistent analysis across different study types, the European Food Safety Authority (EFSA) has established specific residue definitions for this compound.
Table 1: Residue Definitions for this compound (EFSA)
| Matrix | Residue Definition for Enforcement | Residue Definition for Risk Assessment |
|---|---|---|
| Primary Plant Commodities (e.g., herbs, fruits) | This compound [1] | This compound [1] |
| Rotational Crops | This compound [1] | Sum of this compound, M650F03, and M650F04, expressed as this compound [1] |
| Honey | This compound [2] | Sum of this compound, M650F03, and M650F04, expressed as this compound [2] |
Metabolism studies show that in primary crops, the parent compound (This compound) is the main residue. The soil metabolites M650F03 and M650F04 become relevant for rotational crops and any commodities, like honey, that may be exposed through soil uptake [1] [2]. Hydrolysis studies indicate that this compound is stable and does not degrade during processing like heating [1].
Residue trials are conducted to determine the maximum residue levels (MRLs) expected from specific agricultural uses. The following tables summarize MRLs established from such trials.
Table 2: Selected EU MRLs for this compound in Plant Commodities
| Commodity Group | Specific Commodity | Existing EU MRL (mg/kg) | Proposed/Set EU MRL (mg/kg) |
|---|---|---|---|
| Herbs and Edible Flowers (except sage and basil) | Chervil, Chives, Parsley, etc. | 0.01* (LOQ) | 20 [1] |
| Fruiting Vegetables (Group 8-10) | - | - | 1.5 [3] |
| Leafy Vegetables (Group 4) | - | - | 40.0 [3] |
| Grapes | - | - | 4.0 [3] |
Note: * Indicates the MRL was set at the Limit of Quantification (LOQ). LOQ for the applied analytical method was 0.01 mg/kg [1].
Table 3: U.S. Tolerance for this compound in Honey
| Commodity | Existing U.S. Tolerance (ppm) | Comment |
|---|---|---|
| Honey | Not specified in search results | The U.S. tolerance for this compound in honey was not found in the searched documents. |
EFSA uses a standardized model to ensure that consumer exposure to pesticide residues remains within safe limits.
A robust analytical method is crucial for generating reliable data in residue and storage stability trials.
The following diagram illustrates the workflow for sample analysis.
While the search results confirm that "The residue trials submitted are supported by acceptable storage stability data" [1], the specific experimental protocols (e.g., duration, temperature conditions) are not detailed. To design such studies, consider these key principles:
The following table summarizes quantitative data on this compound's degradation in different systems, which is crucial for setting up and interpreting your experiments.
| System/Condition | Half-life (T₁/₂) | Key Metabolites Identified | Degradation Efficiency & Notes |
|---|---|---|---|
| Natural Soil (ex vivo) [1] [2] | Approx. 14 days | M650F01, M650F02, M650F03, M650F04 | ~86% degradation in 14 days (NJ soil); M650F03 is the primary metabolite. |
| Packed-Bed Bioreactor (PBBR) [1] [2] | Not specified | M650F01, M650F02, M650F03, M650F04 | 81% degradation in 72 hours; "Clean" metabolite profiles without humic acid interference. |
| Soil with Fungal Strain (A. fumigatus) [3] | 16 days | Pathway established (specifics not listed) | 71% degradation of the parent compound. |
| Soil Microbiota (General) [3] | 34 days | Pathway established (specifics not listed) | 47% degradation of the parent compound. |
The chemical degradation primarily involves soil microorganisms metabolizing the long aliphatic chain on the this compound molecule, while the triazolopyrimidine amine ring structures remain largely unaltered [1] [2].
Here are methodologies from published studies that you can adapt or reference for your work.
This protocol is used to study degradation in a controlled laboratory environment using natural soil cores.
This system accelerates degradation and generates cleaner metabolite profiles free of humic substances.
This approach uses selected fungal strains to accelerate degradation.
The following diagrams outline the core workflows for the key experimental approaches described above.
Q1: Why should I consider using a packed-bed bioreactor (PBBR) instead of a traditional ex vivo soil study? The PBBR system offers two main advantages for metabolite profiling [1] [2]:
Q2: Which soil microbial taxa are linked to this compound degradation and could serve as biomarkers? Microbiome analysis using 16S rRNA sequencing has shown that the biodegradation of this compound in both ex vivo soils and in vitro in the bioreactor correlates with a significant increase in the relative abundance of the order Burkholderiales [1] [2]. Furthermore, other known degraders of xenobiotic compounds, such as Mycobacterium, Rhodococcus, Comamonas, Burkholderia, Variovorax, Methylibium, and Pseudomonas, also increased in relative abundance after treatment [1] [2].
Q3: My degradation experiment seems slow. What factors can influence the rate? The degradation rate is highly dependent on the microbial community. Key factors include:
Q1: What is the core microbial mechanism behind ametoctradin biodegradation? A1: Research consistently shows that the biodegradation of this compound, a triazolopyrimidine fungicide, is primarily driven by specific soil-borne microbial consortia. The most significant finding across studies is the correlated increase in the population of bacteria from the order Burkholderiales during active degradation, both in laboratory settings and natural soils [1] [2] [3]. These bacteria are well-characterized degraders of xenobiotic (man-made) compounds. Furthermore, certain specialized fungal strains have also been identified as effective for accelerated remediation [4].
Q2: What are the optimal microbial sources and consortia for efficient degradation? A2: The effectiveness of a microbial consortium can vary based on its source. The table below summarizes the key types of inoculants used in recent studies:
| Microbial Source/Type | Key Organisms/Members | Degradation Efficiency / Notes |
|---|---|---|
| Soil-derived consortium [1] | Burkholderiales | 81% degradation of parent compound in 72 hours in a packed-bed bioreactor. |
| Selected Fungal Strains [4] | Specific fungal species (not named in abstract) | Described as an effective, affordable, and promising remediation method. |
| Different Agricultural Soils [4] | Native microorganisms | Soil rich in microorganisms can effectively clean contaminated areas. |
Q3: What are the established experimental protocols for studying degradation? A3: You can employ both traditional and advanced bioreactor-based methods.
Protocol 1: Packed-Bed Bioreactor (for in vitro studies) This method is effective for generating metabolite profiles free of inhibitory substances like humic acids [1].
Protocol 2: Ex Vivo Soil Microcosm (for environmental simulation)
The following diagram illustrates the core workflow and logical relationship between these two primary experimental approaches:
Q4: What are common issues and solutions when cultivating degradation consortia?
| Problem | Possible Cause | Troubleshooting Tips |
|---|---|---|
| Slow or No Degradation | Microbial community not adapted to this compound. | Pre-expose the inoculum source (soil) to this compound to enrich for degraders. Use soil with a history of fungicide application [1]. |
| Loss of Degradation Activity in Sub-Culture | Unstable consortium; key members are being outcompeted. | Avoid excessive sub-culturing. Consider using a mixed consortium directly from an active bioreactor or soil microcosm [1] [2]. |
| Inconsistent Results Between Replicates | Inhomogeneous distribution of microbes or this compound in soil. | Ensure thorough mixing of soil and homogenous application of the compound. Use larger sample sizes to account for natural soil heterogeneity [4]. |
Q5: How can the degradation process be monitored and analyzed? A5: A multi-faceted approach is recommended for confirmation.
Here are answers to some foundational questions about these metabolites.
The following table outlines a standard protocol for studying this compound degradation and its metabolites in an ex vivo soil system, based on published research [1] [3].
| Step | Parameter | Details |
|---|---|---|
| 1. Soil Preparation | Soil Samples | Collect from various agricultural locations (e.g., CA, NJ, Germany LUFA 2.2 & 2.3 as referenced) [1]. |
| Sample Setup | Place ~1 kg of soil into replicate containers linked to a CO2-scrubbed air source [1]. | |
| 2. Compound Application | Treatment | Treat soil samples with 2.4 mg this compound per kg of soil [1] [3]. |
| 3. Incubation & Monitoring | Incubation Period | 14 days [1] [3]. |
| Analysis | Monitor microbial community changes via 16S/18S rRNA amplicon sequencing [1]. | |
| 4. Residue Analysis | Extraction | Recover residues from soil samples. |
| Analysis Technique | HPLC-MS/MS for confirmation of degradation and identification of metabolites M650F01, M650F02, M650F03, and M650F04 [1] [3]. |
Identifying unknown metabolites involves a multi-step process that leverages different data types from the mass spectrometer for increasing levels of confidence. The following diagram illustrates this workflow.
The workflow shows how different data types contribute to identification [4]:
What is the primary advantage of using a PBBR for ametoctradin degradation studies? The primary advantage is the accelerated generation of clean metabolite profiles. The in-vitro PBBR system can degrade 81% of the parent this compound compound within 72 hours, a significant acceleration compared to its half-life of about two weeks in ex-vivo soil. Furthermore, this system eliminates interfering substances like humic acids present in soil samples, which simplifies residue analysis and provides clearer metabolite fingerprints for characterization [1] [2].
Which microbial populations should I see enriched in a successful bioreactor? A successful this compound-degrading consortium will show a marked increase in the relative abundance of the order Burkholderiales [1] [2]. Furthermore, watch for an increase in known xenobiotic-degrading genera such as Mycobacterium, Rhodococcus, Comamonas, Burkholderia, Variovorax, Methylibium, and Pseudomonas, which have been observed to thrive under this compound stress [1] [2].
My bioreactor's degradation efficiency has dropped. What could be the cause? A drop in efficiency could be due to several factors:
Are there pesticides that are not suitable for PBBR degradation? Yes, some pesticides are recalcitrant to certain degradation processes. For instance, This compound has been identified as a pesticide that was not significantly degraded by a pulsed light treatment in one study, suggesting it may possess inherent stability under some conditions [5]. This highlights the importance of matching the technology to the chemical.
| Problem Area | Possible Cause | Suggested Action |
|---|---|---|
| Slow Degradation | Non-optimal microbial community | Inoculate with soil from a site with high degradation history (e.g., New Jersey soil) [1] [2]. |
| Low abundance of key degraders | Analyze community DNA; enrich for Burkholderiales and genera like Pseudomonas or Rhodococcus [1] [2]. | |
| Incomplete Metabolite Profile | Short reactor residence time | Increase the hydraulic retention time to allow for complete metabolic pathways to occur. |
| Lack of specific enzymatic pathways | Supplement media to induce enzyme production; e.g., laccase activity can be boosted under pesticide stress [4]. | |
| System Clogging | Biofilm overgrowth | Adjust flow rate or introduce back-flushing cycles to manage biofilm accumulation in the packed bed. |
| High Background in Analysis | Humic acid interference | Switch to the in-vitro PBBR system, which is designed to generate samples free of soil-derived humic substances [1] [2]. |
The following tables summarize key quantitative data and methodologies from foundational studies to inform your experimental design.
Table 1: Key Performance Metrics from this compound Degradation Studies
| Parameter | ex-vivo Soil (14 days) | in-vitro PBBR (72 hours) | Measurement Method |
|---|---|---|---|
| Parent Compound Degradation | ~86.4% remaining in best case (NJ soil) [1] [2] | ~81% degraded [1] [2] | HPLC-MS/MS |
| Half-Life | ~2 weeks [1] [2] | Not specified (significantly reduced) | - |
| Major Metabolites Identified | M650F01, M650F02, M650F03, M650F04 [1] [2] | Similar profile to ex-vivo soils [1] [2] | HPLC-MS/MS |
| Key Enriched Microbes | Burkholderiales, Mycobacterium, Pseudomonas [1] [2] | Burkholderiales [1] [2] | 16S rRNA Sequencing |
Table 2: Core Protocol for Establishing a Degradation Consortia
| Protocol Step | Description & Key Details |
|---|---|
| 1. Soil Inoculum Collection | Collect soil from agricultural sites with a history of pesticide use. Soils from New Jersey (USA) and Germany (LUFA) have been successfully used [1] [2]. |
| 2. Bioreactor Setup & Inoculation | Use a packed-bed bioreactor (PBBR). The system should be dynamic, with a continuous or semi-continuous flow of medium. Inoculate with the soil sample [1] [2]. |
| 3. Media & Conditions | Use Minimal Salt Medium (MSM) to force microbes to utilize the pesticide as a carbon source. The studied concentration of this compound was 2.4 μg mL⁻¹ [1] [2] [4]. |
| 4. Monitoring Degradation | Sample Analysis: Use HPLC-MS/MS to quantify the parent compound and its metabolites [1] [2] [5]. |
| 5. Microbial Community Analysis | DNA Sequencing: Perform 16S rRNA amplicon sequencing on the consortium to monitor shifts and confirm enrichment of Burkholderiales [1] [2]. |
The following diagram illustrates the primary workflow for establishing and running a packed-bed bioreactor for this compound degradation, from soil sampling to data analysis.
Why is humic acid a significant problem in ametoctradin residue analysis?
Humic acids are complex organic substances co-extracted from soil and plant samples. Their presence interferes with analysis in two primary ways:
The following peer-reviewed method is designed to efficiently remove humic acid interferences prior to mass spectrometry analysis, minimizing sample loss.
Table 1: Optimized Humic Acid Removal Protocol
| Step | Parameter | Description & Purpose |
|---|---|---|
| 1. Lysis & Precipitation | Method | In-situ detergent-based microbial lysis followed by TCA precipitation. |
| 2. Cleanup | Principle | Exploits humic acid insolubility at low pH and larger molecular weight compared to peptides. |
| 3. Acidification | Condition | Acidify the sample to pH 2-3. |
| 4. Filtration | Filter | Use a 10 kDa molecular weight cut-off filter. Humic acids are retained, while target peptides/analytes pass through. |
| Advantage | Universal | This step can be integrated into standard sample preparation workflows to effectively remove humics without significant sample loss [3] [4]. |
Once humic acid interference is minimized, this compound residues can be accurately quantified. The following UPLC-MS/MS method has been validated for various fruits and vegetables.
Table 2: UPLC-MS/MS Method for this compound in Food Matrices
| Parameter | Specification |
|---|---|
| Matrices | Apple, cucumber, cabbage, tomato, grape [5]. |
| Extraction | Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. |
| Detection | Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC-MS/MS). |
| Ionization | Electrospray Ionisation in positive mode (ESI+). |
| Run Time | < 5.0 minutes. |
| Limit of Detection (LOD) | < 0.043 μg/kg. |
| Limit of Quantification (LOQ) | < 0.135 μg/kg. |
| Linearity (R²) | > 0.9969. |
| Mean Recovery | 81.81% to 100.1% [5]. |
For workflows where filtration is not ideal, an alternative approach based on differential solubility can be used at the extraction stage.
Table 3: Alkaline Extraction for Humic Acid Isolation
| Component | Detail |
|---|---|
| Principle | Humic acids are soluble in alkaline conditions but insoluble in acidic conditions. |
| Procedure | Powdered soil/peat is treated with a 5% alkaline extractant (e.g., Na₂CO₃, NH₃·H₂O). The alkaline supernatant is collected and acidified to pH 2 with H₂SO₄ to precipitate humic acids, which are then removed [6]. |
| Key Point | The choice of extractant (e.g., Na₂CO₃, NH₃·H₂O) can influence the yield and chemical properties of the isolated humic acids, which may be optimized for your specific sample type [6]. |
The diagram below integrates the methods above into a logical workflow for preparing a soil sample for this compound residue analysis.
Low Recovery of this compound:
Persisting Signal Suppression/High Background in MS:
What is the primary concern with this compound and rotational crops? The primary concern is the potential for soil persistence of this compound and its metabolites, which can be taken up by crops planted in subsequent seasons. Metabolism studies in rotational crops identified the soil metabolites M650F03 and M650F04 as major residues [1].
What are the relevant residue definitions? The residue definition for enforcement is parent this compound for all plant groups. For risk assessment of rotational crops, the residue definition is the sum of this compound, M650F03, and M650F04, expressed as this compound [1].
What specific risk mitigation measures are required? While EFSA confirms that risk mitigation is necessary, the specific measures (such as planting restrictions, crop rotation intervals, or field monitoring) are not detailed in the publicly available scientific opinions. EFSA states that Member States should consider specific risk mitigation measures to avoid the presence of these residues in rotational crops [1]. Researchers must consult the national or regional regulations in their area for precise, legally mandated requirements.
For researchers investigating the magnitude of this compound and its soil metabolite residues in rotational crops, the following methodology can serve as a guide, based on EFSA's assessment practices [1].
The table below summarizes the key compounds of interest.
| Compound / Residue Definition | Type | Relevance to Rotational Crops |
|---|---|---|
| This compound | Active Substance | Parent compound; part of both enforcement and risk assessment definitions [1]. |
| M650F03 | Soil Metabolite | A major residue identified in rotational crops; included in the risk assessment residue definition [1]. |
| M650F04 | Soil Metabolite | A major residue identified in rotational crops; included in the risk assessment residue definition [1]. |
| Sum of this compound, M650F03 & M650F04 | Risk Assessment Definition | The residue definition for conducting the consumer risk assessment for rotational crops [1]. |
The following diagram outlines the logical workflow for identifying and managing the risk of this compound residues in rotational crops, from problem identification to the implementation of solutions.
This compound is a fungicide that degrades primarily through microbial activity in the soil. The table below summarizes key persistence characteristics identified in research.
| Aspect | Description |
|---|---|
| Primary Degradation Driver | Soil microbial activity [1]. |
| Reported Half-life | Approximately 2 weeks in a standard soil system; can be accelerated to 81% degradation in 72 hours with active microbial consortia [1] [2]. |
| Key Metabolites | M650F03, M650F04 (major products of microbial degradation) [3] [4] [1]. |
| Influencing Factor | Soil Microbial Community: Degradation correlates with increased abundance of specific bacterial orders (e.g., Burkholderiales) [1] [2]. |
| Soil-Specific Data | Not available in the searched literature. The influence of specific soil physicochemical properties (e.g., texture, pH, organic matter) on persistence remains unquantified. |
For researchers needing to evaluate this compound persistence, the following workflow outlines the method used in a key study. This can serve as a reference for designing experiments [1] [2].
The experimental workflow involves several key stages:
What are the major degradation metabolites of this compound in the environment, and should they be a concern? The major metabolites identified are M650F03 and M650F04, which are products of the microbial degradation of its long aliphatic chain [1]. For rotational crops, the residue definition for risk assessment includes the sum of this compound and these two metabolites, indicating regulatory consideration of their presence [3] [4].
The literature mentions that specific microbial taxa are involved in degradation. Which ones? High-throughput sequencing data indicates that the relative abundance of the order Burkholderiales increases significantly in soil and bioreactor communities upon treatment with this compound [1] [2]. Other genera known for xenobiotic degradation, such as Mycobacterium, Rhodococcus, and Pseudomonas, were also found to increase in treated soils [1].
The table below summarizes a published and validated method for determining this compound in various plant and environmental samples [1].
| Parameter | Specification |
|---|---|
| Detection Method | HPLC with UV detection [1] |
| Extraction Solvent | Aqueous acetone [1] |
| Clean-up Methods | Distribution between immiscible solvents; Solid-Phase Extraction (SPE) cartridges [1] |
| Validated Matrices | Potato vines & tubers, salad, onion, cucumber, tomatoes, carrots, grapes, grape juice, soil, water [1] |
| Range | Water: 0.001–0.01 mg/L; Plant material & soil: 0.005–0.1 mg/kg [1] |
| Average Recovery | 78–92% [1] |
| Precision (RSD) | < 0.08% [1] |
The core experimental protocol is outlined above. To help you troubleshoot, here are some key chemical properties of this compound that significantly influence extraction efficiency and can be primary sources of common issues [2] [3].
Based on its physicochemical properties, here is a troubleshooting guide for common challenges.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Recovery | Inefficient extraction due to high lipophilicity; Strong binding to plant matrix; Incomplete dissolution. | Ensure adequate solvent-to-sample ratio; Use a stronger organic solvent or solvent mixture; Consider adding a small percentage of acid or base to modify pH and disrupt binding. |
| Poor Chromatography/ Matrix Interference | Inadequate clean-up, leading to co-extraction of pigments, alkaloids, or fatty acids. | Optimize the SPE clean-up step [1]; The validated method used both liquid-liquid distribution and SPE – ensure these steps are rigorously followed. |
| Low Analytical Sensitivity | - | Confirm the HPLC-UV detector is set to the appropriate wavelength; Concentrate the final extract if necessary, given the low residue levels. |
Frequently Asked Questions
The following diagram visualizes the core sample preparation workflow based on the validated method, which can serve as a foundational protocol for your own experiments [1].
The table below summarizes key quantitative data from a study investigating ametoctradin biodegradation and its effects on the soil microbial community [1].
| Aspect | Experimental Details & Quantitative Findings |
|---|---|
| Compound Studied | This compound (a triazolopyrimidine fungicide) [1] [2]. |
| Degradation Rate (ex vivo soil) | Only 13.6% of the original this compound remained in New Jersey (NJ) soil after 14 days. Other soils also showed degradation, with NJ being the most complete [1]. |
| Major Metabolites | Four main metabolites were identified: M650F01, M650F02, M650F03, and M650F04. M650F03 was the primary degradation product across all soil types [1]. |
| Microbial Community Impact | • Diversity: A significant decrease in microbial diversity (Shannon-Wiener Index) was observed in treated soils [1]. • Key Taxa: The relative abundance of the order Burkholderiales and genera like Mycobacterium, Rhodococcus, and Pseudomonas increased after treatment, suggesting their role in degradation [1]. | | In Vitro Biodegradation | A packed-bed bioreactor (PBBR) demonstrated 81% degradation of this compound in 72 hours, a significant acceleration compared to weeks in soil [1]. |
Here is a detailed methodology for studying this compound degradation, synthesizing the ex vivo and in vitro approaches from the research [1].
1. Soil Collection and Preparation
2. Experimental Treatment
3. Sample Harvesting and Chemical Analysis
4. Microbiome Analysis
5. In Vitro Validation with a Bioreactor
The following diagram illustrates the logical workflow for the ex vivo and in vitro experiments described in the protocol.
The research indicates that this compound application selectively enriches for specific bacterial groups capable of degrading it. The following diagram visualizes this shift in the microbial community.
The search results did not contain the specific troubleshooting questions or common experimental problems you requested. The information found is from primary research literature that reports on successful experimental outcomes rather than cataloging the challenges faced by scientists during the process.
To build a comprehensive technical support center, you may need to consult different types of sources, such as:
The following table summarizes the key quantitative data from the European Food Safety Authority's (EFSA) assessment for setting maximum residue levels (MRLs) in herbs and edible flowers [1].
| Assessment Parameter | Value | Context and Explanation |
|---|---|---|
| Acceptable Daily Intake (ADI) | 10 mg/kg body weight per day | The amount that can be consumed daily over a lifetime without appreciable health risk [1]. |
| Theoretical Maximum Daily Intake (TMDI) | 0.14% of the ADI | Calculation for the group "FR toddler" (French toddler). The TMDI is the estimated maximum possible daily intake, based on the highest residue levels and high food consumption [1]. |
| Risk Conclusion | Unlikely to present a risk | EFSA concluded that the intake of residues from the reported use is unlikely to pose a risk to consumer health, as the total TMDI accounted for only a very small fraction of the ADI [1]. |
The risk assessment values are derived from a comprehensive regulatory process. Here is the methodology behind the data:
The diagram below summarizes the logical workflow of the pesticide consumer risk assessment process conducted by authorities like EFSA, which underlies the data for this compound.
Ametoctradin's primary mode of action is inhibiting the mitochondrial bc1 complex (Complex III), specifically by binding to the quinol oxidation (Qo) site [1] [2]. This inhibition disrupts cellular respiration, making it an effective fungicide against Oomycete pathogens [1] [3].
In a 2015 study, researchers designed and synthesized new derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold (the core structure of this compound) to better understand its structure-activity relationship [1] [2]. The goal was to investigate how modifications at the 5- and 6-positions of the structure affect its function as a Qo site inhibitor.
The experimental data from this study is summarized in the table below.
| Compound Name | Inhibitory Activity Against Porcine SQR | Molecular Target in Study |
|---|---|---|
| This compound | Baseline activity | bc1 Complex / Qo Site [1] |
| Compound 4a | Higher than this compound | bc1 Complex / Qo Site [1] |
| Compound 4c | Higher than this compound | bc1 Complex / Qo Site [1] |
The study concluded that the binding free energies calculated for the new analogues correlated very well (R² = 0.96) with their experimental binding free energies, validating the molecular models used [1].
The research that identified compounds with higher activity than this compound employed a combination of computational and experimental techniques [1] [2]. The following workflow outlines the key stages of their experimental protocol to evaluate the inhibitory activity of newly synthesized analogues.
The key components of the methodology are:
The core significance of this research lies in the strong correlation (R² = 0.96) between the calculated binding free energies (ΔG_cal) from the computational models and the experimental binding free energies (ΔG_exp) [1]. This validation indicates that the molecular docking and simulation protocols can reliably predict the activity of new compounds, providing a powerful tool for future rational design of more potent bc1 complex inhibitors.
It is important to note for your research that while the study confirmed this compound as a potent Qo site inhibitor and identified compounds 4a and 4c as more active, the specific quantitative values for their inhibitory concentrations (e.g., IC50) against porcine SQR were not detailed in the available abstracts [1] [2].
| Fungicide | Key Environmental Fate Findings | Key Influencing Factors | Identified Transformation Products / Metabolites |
|---|---|---|---|
| This compound (Triazolopyrimidine) [1] | Adsorption, desorption, and degradation vary significantly across different soil types. Subject to photodegradation and hydrolytic degradation. | Soil organic matter content and overall soil characteristics are critical. | Not specified in the provided abstract. |
| Azoxystrobin (Strobilurin) [2] | Binds to suspended matter and sediments in aquatic environments. The main metabolite in water is R234886. | Data on bioaccumulation and biomagnification are largely absent. | R234886 (main metabolite in water); other relevant environmental metabolites are noted but lack analytical standards. |
| Boscalid (Carboxamide) [3] | Persistent and frequently detected in surface waters. | - | Not specified in the provided abstract. |
| Chlorothalonil (Chloronitrile) [4] | Persistent and mobile; frequently detected in soil and water bodies near agricultural areas. | - | Not specified in the provided abstract. |
| Hexaconazole (Triazole) [5] | Degrades slowly in soil; primary dissipation process is biodegradation. Half-life (DT50) ranges from 18.7 to 67.3 days. Successive applications lead to residue accumulation. | Soil microbial activity; application frequency and dosage. | Not specified in the provided abstract. |
| Pyraclostrobin (Strobilurin) [6] | In microencapsulated forms, majority settles in sediment in water-sediment systems. | Formulation type (e.g., microencapsulation) significantly affects fate. | 17 transformation products identified, primarily accumulating in sediment. Several are highly mobile or toxic. |
The following section provides more detail on the experimental approaches and specific findings from the cited research.
The methodologies across these studies share common principles for assessing environmental fate. The workflow below summarizes the general approach.
Here is a breakdown of the common experimental components based on the search results:
Note that a direct, side-by-side comparison of half-lives or adsorption coefficients for all listed fungicides is not possible with the provided data, as the studies were conducted under different conditions and focused on different endpoints.
| Assessment Aspect | Conclusions and Key Information |
|---|---|
| EU Peer Review Context | Conclusion required by Commission Regulation (EU) No 188/2011; based on evaluation of representative uses on potatoes and indoor/outdoor tomatoes [1]. |
| Identified Concern | A concern was identified (specific nature not detailed in conclusion) [1]. |
| Mode of Action | Mitochondrial respiration inhibitor, targeting the cytochrome bc1 complex (Complex III). Classified as FRAC Code 45 [2]. |
| Resistance | No recorded resistance has been identified to date [2]. |
| Toxicological Reference Values | ADI: 10 mg/kg body weight per day ARfD: Unnecessary (low acute toxicity) [3]. |
The dietary risk from this compound residues is considered low. An assessment for modifying the Maximum Residue Level (MRL) in honey concluded that the long-term dietary intake accounted for only 0.2% of the ADI (for the NL toddler diet), and the contribution from honey was insignificant [3]. The overall consumer risk assessment concluded that residues were unlikely to present a risk to consumer health [3].
This compound works by inhibiting the cytochrome bc1 complex in the mitochondrial electron transport chain, disrupting energy production in fungal cells [2]. The diagram below illustrates this process and the common resistance mechanism for related fungicides.
This compound has an unusual binding mode to the cytochrome bc1 complex [4]. While other fungicides (QoIs, FRAC Code 11) are highly prone to resistance via mutations like G143A, no resistance to this compound has been recorded [2]. This makes it a potential candidate for use in mixtures to manage resistance against other fungicides [5].
The search results lack the experimental data and direct, quantitative comparisons with other fungicides needed for a complete guide. To build one, you could:
Ametoctradin's unique profile stems from its specific biochemical interaction within the pathogen.
For researchers, understanding the experimental frameworks used to generate efficacy and residue data is crucial. The following diagram outlines a generalized workflow for generating the key data points discussed.
Supporting data for this compound comes from standardized field and laboratory studies:
Choosing between this compound and broad-spectrum options depends on the operational and environmental context.
| Consideration | This compound | Broad-Spectrum Fungicides |
|---|---|---|
| Ideal Use Case | Targeted oomycete control; Resistance management in anti-resistance mixtures [4] | Complex fungal pressures; Prophylactic use when pathogens are unidentified |
| Environmental & Non-Target Impact | Lower intrinsic impact on non-oomycete organisms and microbiome [4] | Higher potential to affect a wide range of non-target fungi and organisms |
| Resistance Management | High value as a component in rotation/partners with different MoAs [4] | Overuse can drive resistance across multiple fungal groups |
This compound is a specialized tool best used within a structured resistance management program, often formulated in products like Zampro and Orvego for use on crops such as potatoes, grapes, and cucumbers [4].
The table below summarizes the available information on these metabolites.
| Property | Ametoctradin (Parent) | Metabolite M650F03 | Metabolite M650F04 |
|---|---|---|---|
| Origin | Parent fungicide [1] | Soil metabolite; major biodegradation product [2] [3] | Soil metabolite; major biodegradation product [2] [3] |
| Chemical Relationship | - | Product of oxidative degradation of the octyl side chain [2] | Product of oxidative degradation of the octyl side chain [2] |
| Log P (Predicted) | 4.4 (High) [1] | Lower than parent (more hydrophilic) [2] | Lower than parent (more hydrophilic) [2] |
The following diagram illustrates the metabolic pathway of this compound and the context in which M650F03 and M650F04 are formed.
While full comparative toxicity assays are not public, the following methodologies are relevant for studying these metabolites.
A study used an in vitro packed-bed bioreactor (PBBR) to accelerate biodegradation and generate metabolite profiles [2] [3].
For regulatory monitoring, enforcement methods are available.
Irritant